3-Methylbutane-1-thiol
Overview
Description
Synthesis Analysis
The synthesis of 3-Methylbutane-1-thiol and its derivatives often involves reactions that incorporate sulfur atoms into organic compounds. For instance, specific thia-Michael addition reactions utilize bis(alkylthio)methylene derivatives as nonthiolic and odorless thiol equivalents, leading to high-yield synthesis under solvent-free conditions or in water, showcasing a method to introduce sulfur functionalities efficiently into organic molecules (Lin et al., 2008); (Chai et al., 2007).
Molecular Structure Analysis
The molecular structure of thiols, including 3-Methylbutane-1-thiol, is crucial for their chemical behavior and properties. Vibrational studies such as FTIR and Raman spectroscopy, along with computational methods, have been employed to understand the conformational dynamics and the electronic structure of thiols (Gil et al., 2015). These studies reveal the presence of stable conformers and provide insight into the molecular properties like dipole moments and molecular orbitals.
Chemical Reactions and Properties
Thiol-ene click chemistry represents a significant type of chemical reaction involving thiols, including 3-Methylbutane-1-thiol. This chemistry is a powerful tool for the functionalization of materials due to its efficiency and versatility. The reactions are influenced by the alkene functionality and can be tailored for various synthetic applications, highlighting the reactivity and the utility of thiols in organic synthesis (Northrop & Coffey, 2012).
Physical Properties Analysis
The physical properties of 3-Methylbutane-1-thiol, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The thermodynamic properties of thiols have been studied extensively, providing valuable information on their behavior under different temperatures and states (McCullough et al., 1955). These properties are crucial for their storage, handling, and application in various fields.
Chemical Properties Analysis
The chemical properties of 3-Methylbutane-1-thiol, such as acidity, reactivity towards oxidation, and its role in forming disulfides, are central to its applications in organic synthesis and industrial processes. Studies on thiol-ene reactions and the synthesis of multifunctional thiols provide insights into the reactivity patterns and the potential of 3-Methylbutane-1-thiol in creating complex molecular architectures (Hong & Hwang, 2022).
Scientific Research Applications
Application 1: Analysis of Animal Secretions
- Summary of Application: 3-Methylbutane-1-thiol is one of the volatile components found in the anal sac secretion of the spotted skunk, Spilogale putorius . This compound likely plays a role in chemical communication between these animals.
- Methods of Application: The application involves the collection and analysis of anal sac secretions from spotted skunks. The secretions are then subjected to gas chromatography-mass spectrometry (GC-MS) for analysis .
- Results or Outcomes: The presence of 3-Methylbutane-1-thiol in the secretions was confirmed, although the specific role of this compound in skunk behavior or communication has not been detailed in the source .
Application 2: Synthesis of Gold Nanoparticles
- Summary of Application: 3-Methylbutane-1-thiol has been used as an organic capping layer in the synthesis of monolayer-capped 5 nm gold nanoparticles .
- Methods of Application: The synthesis of gold nanoparticles involves the reduction of a gold salt in the presence of 3-Methylbutane-1-thiol, which acts as a capping agent to stabilize the nanoparticles .
Safety And Hazards
properties
IUPAC Name |
3-methylbutane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGXNFNUUFEGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060247 | |
Record name | 1-Butanethiol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with odour of onion or glue | |
Record name | 3-Methylbutanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
119.00 to 120.00 °C. @ 760.00 mm Hg | |
Record name | Isopentyl mercaptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in oil and alcohol | |
Record name | 3-Methylbutanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.831- 0.838 | |
Record name | 3-Methylbutanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methylbutane-1-thiol | |
CAS RN |
541-31-1 | |
Record name | 3-Methyl-1-butanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanethiol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanethiol, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL MERCAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMK4SUN45E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isopentyl mercaptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033902 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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